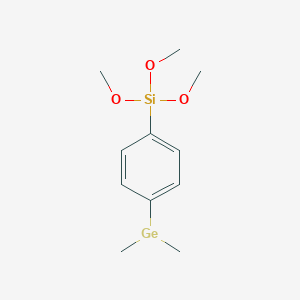
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitrophenyl group, a methyl group, and a dimethylcarbamothioate moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenol with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamothioate group under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamothioates.
Scientific Research Applications
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamothioate moiety can also form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamate
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamoyl chloride
- O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioamide
Comparison: O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of the carbamothioate group, which imparts distinct chemical reactivity compared to carbamate or carbamoyl chloride analogs. This uniqueness makes it a valuable compound for specific synthetic and biological applications.
Properties
CAS No. |
827044-42-8 |
|---|---|
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
O-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(13)14)5-4-6-9(7)15-10(16)11(2)3/h4-6H,1-3H3 |
InChI Key |
MIJPFUCOSDYQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=S)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
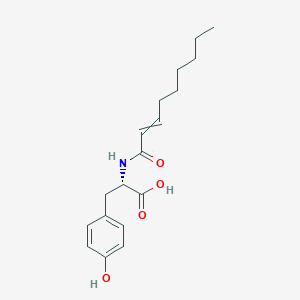

![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
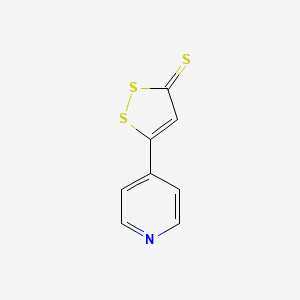
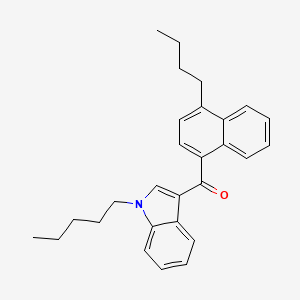
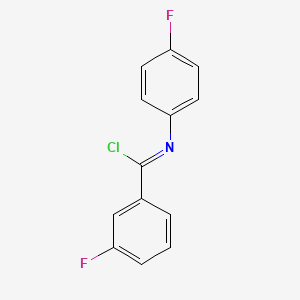

![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
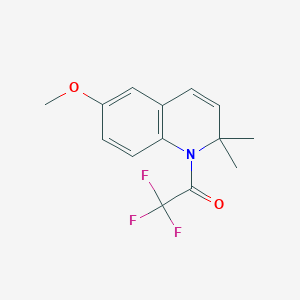
![1,3-Dibenzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14204210.png)
